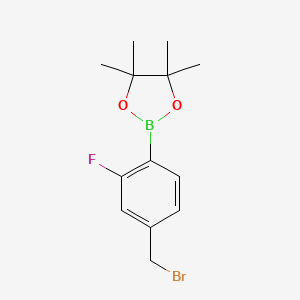

2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan

Übersicht

Beschreibung

The compound “2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is an organoboron compound. Organoboron compounds are widely used in organic chemistry for the synthesis of various carbon-based compounds . The bromomethyl and fluorophenyl groups suggest that this compound could be used as a building block in the synthesis of more complex molecules.

Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung

Diese Verbindung ist ein Boronsäureester, eine Klasse von Verbindungen, die in der Arzneimittelentwicklung großes Interesse geweckt haben. Sie werden insbesondere als potenzielle Borträger für die Neutroneneinfangtherapie geschätzt . Diese Therapie ist eine nicht-invasive Behandlung von Krebs, bei der Bor-haltige Verbindungen in Krebszellen angereichert werden und dann mit Neutronen bestrahlt werden, was zur Zellzerstörung führt.

Arzneimittel-Abgabesysteme

Aufgrund ihrer Fähigkeit, reversible kovalente Bindungen mit Zuckern einzugehen, werden Boronsäureester für die Verwendung in Arzneimittel-Abgabesystemen untersucht . Sie können so entwickelt werden, dass sie therapeutische Wirkstoffe in Abhängigkeit vom Zuckergehalt im Körper freisetzen, wodurch sie sich für eine gezielte Abgabe eignen, z. B. bei der Behandlung von Diabetes.

Entwicklung von Enzyminhibitoren

Boronsäureester werden auf ihr Potenzial als Enzyminhibitoren untersucht . Sie können den Übergangszustand eines Substrats in einer enzymkatalysierten Reaktion nachahmen und so die Aktivität des Enzyms hemmen. Diese Anwendung ist von Bedeutung bei der Entwicklung neuer Behandlungen für Krankheiten, bei denen die Enzymregulation entscheidend ist.

Polymerchemie

In der Polymerchemie dienen Boronsäureester als Vernetzer . Sie können stabile Komplexe mit Diolen bilden, die zur Herstellung von Polymeren mit dynamischen und reversiblen Bindungseigenschaften nützlich sind. Diese Eigenschaft ist vorteilhaft für die Herstellung von selbstheilenden Materialien.

Analytische Chemie

4-Bromomethyl-2-fluorophenylboronsäure-Pinacolester: wird in der analytischen Chemie zur Quantifizierung von Zuckern und anderen diolhaltigen Verbindungen verwendet . Der Boronsäureester bildet Komplexe mit Diolen, die dann mit verschiedenen analytischen Methoden detektiert und quantifiziert werden können.

Synthese organischer Moleküle

Diese Verbindung wird in der organischen Synthese verwendet, insbesondere in Suzuki-Miyaura-Kupplungsreaktionen . Sie fungiert als Borquelle für die Kreuzkupplung verschiedener organischer Substrate, die zur Bildung von Biarylverbindungen führt, die Kernstrukturen in vielen organischen Molekülen sind.

Sensorentwicklung

Boronsäureester werden bei der Entwicklung von chemischen Sensoren verwendet, insbesondere zur Detektion von Sacchariden . Die reversible Wechselwirkung mit Zuckern macht sie ideal für die Herstellung von Sensoren, die Veränderungen der Zuckerkonzentration detektieren können, mit Anwendungen in der medizinischen Diagnostik.

Neutroneneinfangtherapie (BNCT)

Wie bereits erwähnt, macht die Rolle dieser Verbindung als Borträger sie zu einem Kandidaten für die BNCT . Die Forschung ist im Gange, um die Selektivität und Biokompatibilität von Borträgern zu verbessern und so die Wirksamkeit der BNCT zur Krebsbehandlung zu steigern.

Wirkmechanismus

Target of Action

Boronic acids and their esters are generally used in metal-catalyzed carbon–carbon bond formation reactions like suzuki–miyaura reaction .

Mode of Action

The compound is likely to interact with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura cross-coupling reaction . In this process, the boron atom in the boronic ester transfers an organic group to a metal, such as palladium . This reaction is facilitated by the presence of a base and results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The suzuki–miyaura reaction, in which this compound is typically involved, is a widely-used method for forming carbon-carbon bonds in organic synthesis . This reaction can be used to construct a wide variety of organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of the reaction.

Pharmacokinetics

It’s important to note that boronic esters, such as this compound, are known to be susceptible to hydrolysis, especially at physiological ph . This could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability.

Result of Action

The specific molecular and cellular effects of this compound’s action would depend on the context of its use, particularly the other reactants and conditions present in the Suzuki–Miyaura reaction in which it is typically involved . The primary result of its action is the formation of a new carbon-carbon bond, which can lead to the synthesis of a wide variety of organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. For instance, the pH of the environment can affect the rate of hydrolysis of the boronic ester . Additionally, the presence of a base and a palladium catalyst is necessary for the compound to participate in the Suzuki–Miyaura reaction .

Biochemische Analyse

Biochemical Properties

2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions due to its ability to interact with a variety of biomolecules. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction between 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and cytochrome P450 can lead to the formation of reactive intermediates that are essential for various metabolic processes . Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function.

Cellular Effects

The effects of 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades . Furthermore, 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can influence gene expression by interacting with DNA and RNA, leading to changes in transcriptional and translational processes.

Temporal Effects in Laboratory Settings

The temporal effects of 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or pH levels . Long-term exposure to 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival . At high doses, it can exhibit toxic effects, including cellular damage and apoptosis. The threshold for these effects depends on the specific animal model and the duration of exposure.

Metabolic Pathways

2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 and UDP-glucuronosyltransferases . These interactions can lead to the formation of metabolites that are further processed through phase I and phase II metabolic reactions. The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can affect its overall activity and function.

Subcellular Localization

The subcellular localization of 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is critical for its activity. This compound can be directed to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals and post-translational modifications . The localization of 2-(4-(Bromomethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within these compartments can influence its interactions with biomolecules and its overall biochemical effects.

Eigenschaften

IUPAC Name |

2-[4-(bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BBrFO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-15)7-11(10)16/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOCYLABQSVWXGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682390 | |

| Record name | 2-[4-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029439-49-3 | |

| Record name | 2-[4-(Bromomethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1523607.png)

![7-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1523611.png)

![1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1523612.png)